

Technical Guide: m-Coumaric Acid-13C3 (CAS Number: 1261170-79-9)

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Compound of Interest

Compound Name: *m-Coumaric acid-13C3*

Cat. No.: B15569533

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For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of **m-Coumaric acid-13C3**, a stable isotope-labeled form of m-coumaric acid. This isotopically labeled compound is a crucial tool for researchers in various fields, including drug metabolism, pharmacokinetics (DMPK), and metabolomics. Its primary application lies in its use as an internal standard for mass spectrometry-based quantification of unlabeled m-coumaric acid in complex biological matrices. This guide will cover its chemical properties, analytical methodologies for its quantification, and a summary of the known biological activities of its unlabeled counterpart, m-coumaric acid, to provide context for its application in research.

Chemical and Physical Data

m-Coumaric acid-13C3 is a synthetic isotopologue of m-coumaric acid where three carbon atoms have been replaced with the stable isotope, carbon-13. This labeling provides a distinct mass shift, allowing for its differentiation from the endogenous, unlabeled compound in mass spectrometry analysis, without altering its chemical properties.

Property	Value
CAS Number	1261170-79-9 [1] [2] [3] [4] [5]
Chemical Formula	C ₆ ¹³ C ₃ H ₈ O ₃
Molecular Weight	167.14 g/mol [3] [4]
Synonyms	3-(3-Hydroxyphenyl)-2-propenoic-1,2,3-13C3 acid
Appearance	Typically a solid
Solubility	Soluble in organic solvents such as methanol, ethanol, and DMSO.

Analytical Methodologies

The primary application of **m-Coumaric acid-13C3** is as an internal standard in quantitative analytical methods, particularly those employing mass spectrometry.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the most common technique for the analysis of m-coumaric acid in biological samples. The use of **m-Coumaric acid-13C3** as an internal standard is critical for correcting for matrix effects and variations in sample preparation and instrument response.

Experimental Protocol: Quantification of m-Coumaric Acid in Plasma using LC-MS/MS with **m-Coumaric Acid-13C3 as an Internal Standard**

This protocol is a representative example and may require optimization for specific matrices and instrumentation.

- Sample Preparation:
 - To 100 µL of plasma, add 10 µL of a known concentration of **m-Coumaric acid-13C3** in methanol (e.g., 1 µg/mL).
 - Add 200 µL of acetonitrile to precipitate proteins.

- Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of the initial mobile phase.

- LC Conditions:
 - Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
 - Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: 0.1% formic acid in acetonitrile.
 - Gradient: A suitable gradient to separate m-coumaric acid from other matrix components (e.g., 5% B to 95% B over 10 minutes).
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 5 µL.
- MS/MS Conditions:
 - Ionization Mode: Electrospray Ionization (ESI) in negative mode.
 - Multiple Reaction Monitoring (MRM) Transitions:
 - m-Coumaric acid: Precursor ion (m/z) 163.0 -> Product ion (m/z) 119.0
 - **m-Coumaric acid-13C3**: Precursor ion (m/z) 166.0 -> Product ion (m/z) 122.0
 - Optimize collision energy and other source parameters for maximum signal intensity.
- Quantification:
 - Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

- Determine the concentration of m-coumaric acid in the unknown samples from the calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of **m-Coumaric acid-13C3**. The carbon-13 labeling will result in distinct signals in the ¹³C NMR spectrum and characteristic coupling patterns in the ¹H NMR spectrum.

¹H and ¹³C NMR Spectral Data of m-Coumaric Acid:

While specific spectra for the ¹³C3 labeled version are proprietary to manufacturers, the data for the unlabeled compound provides a reference for spectral interpretation.

- ¹H NMR (DMSO-d6, 400 MHz): δ 12.2 (1H, s, -COOH), 9.7 (1H, s, -OH), 7.5 (1H, d, J =15.9 Hz, H-7), 7.2 (1H, t, J =7.8 Hz, H-5), 7.1 (1H, s, H-2), 7.0 (1H, d, J =7.7 Hz, H-6), 6.8 (1H, dd, J =7.9, 1.8 Hz, H-4), 6.4 (1H, d, J =15.9 Hz, H-8).
- ¹³C NMR (DMSO-d6, 100 MHz): δ 168.0 (C-9), 158.2 (C-3), 145.0 (C-7), 135.8 (C-1), 130.2 (C-5), 121.0 (C-6), 118.5 (C-4), 117.0 (C-8), 114.8 (C-2).

Biological Activities of m-Coumaric Acid

The following sections summarize the known biological activities of unlabeled m-coumaric acid. This information is crucial for researchers using **m-Coumaric acid-13C3** to study the metabolism and effects of its non-labeled counterpart.

Antioxidant Activity

m-Coumaric acid exhibits antioxidant properties by scavenging free radicals. Its activity is generally considered to be lower than that of other hydroxycinnamic acids like caffeic acid, which possesses two hydroxyl groups.

Assay	Result for m-Coumaric Acid	Reference Compound (for comparison)
DPPH Radical Scavenging	EC50 > 200 μ mol[1]	Gallic Acid (EC50 = 0.0237 μ mol)[1]

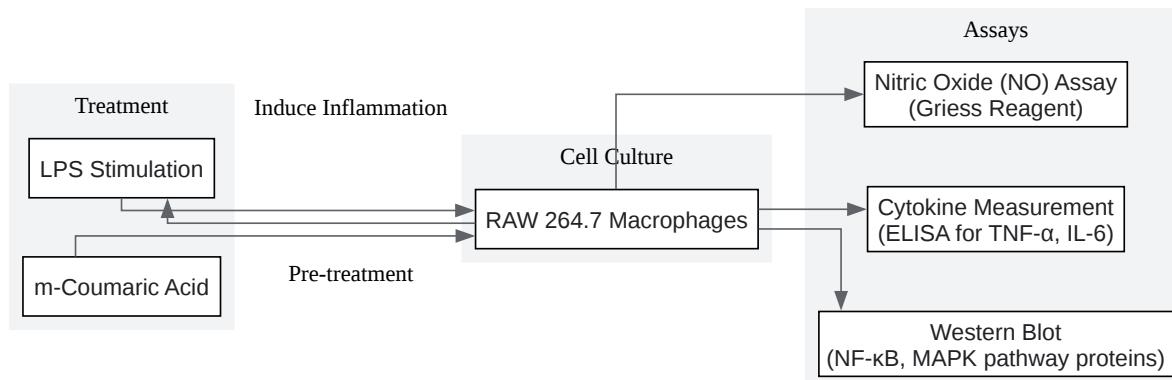
Experimental Protocol: DPPH Radical Scavenging Assay

- Prepare a stock solution of m-coumaric acid in methanol.
- Prepare a series of dilutions of the stock solution.
- Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
- In a 96-well plate, add 100 μ L of each dilution of m-coumaric acid and 100 μ L of the DPPH solution.
- Incubate the plate in the dark at room temperature for 30 minutes.
- Measure the absorbance at 517 nm using a microplate reader.
- Calculate the percentage of radical scavenging activity for each concentration.
- Determine the EC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

Anti-inflammatory Activity

While research is more extensive for p-coumaric acid, some studies suggest that coumaric acid isomers, including the meta form, possess anti-inflammatory properties. This is often attributed to their ability to modulate inflammatory signaling pathways.

Experimental Workflow: Investigating Anti-inflammatory Effects in Macrophages



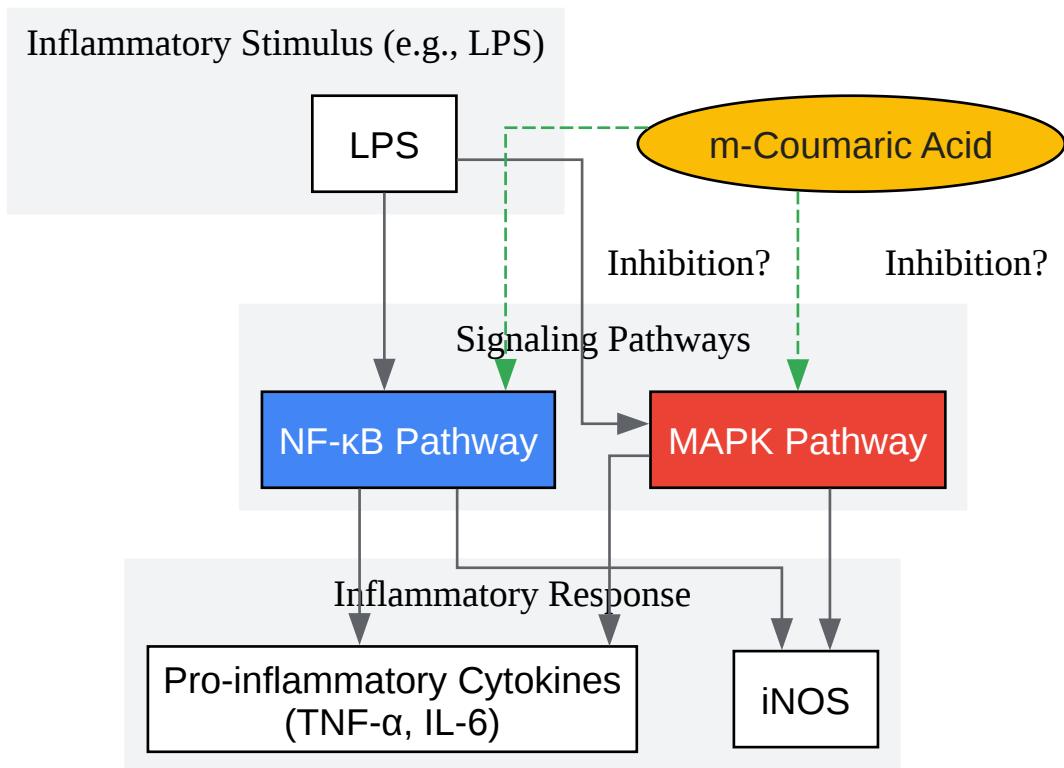
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Caption: Workflow for assessing the anti-inflammatory effects of m-coumaric acid.

Signaling Pathways

The biological effects of phenolic acids like m-coumaric acid are often mediated through the modulation of key cellular signaling pathways. While specific data for the meta isomer is limited, related compounds are known to influence pathways such as NF- κ B and MAPK.

Hypothesized Signaling Pathway Modulation by m-Coumaric Acid



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Caption: Potential modulation of inflammatory signaling by m-coumaric acid.

Conclusion

m-Coumaric acid-13C3 is an indispensable tool for the accurate quantification of m-coumaric acid in biological systems. While the biological activities of m-coumaric acid itself are less extensively studied than its para isomer, it exhibits antioxidant properties and is likely to possess anti-inflammatory and other beneficial effects. Further research is warranted to fully elucidate the biological roles and mechanisms of action of m-coumaric acid, for which **m-Coumaric acid-13C3** will be a vital analytical reagent.

Disclaimer

This document is intended for informational purposes for research and development professionals. **m-Coumaric acid-13C3** is for research use only and is not intended for human or therapeutic use. The experimental protocols provided are examples and should be optimized for specific laboratory conditions.

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